Reparixina

Descripción general

Descripción

Reparixin es una molécula pequeña que actúa como un inhibidor alostérico de los receptores de quimiocinas CXCR1 y CXCR2. Se ha investigado por sus posibles aplicaciones terapéuticas en diversas afecciones inflamatorias, incluida la neumonía grave por COVID-19, el cáncer de mama metastásico y el trasplante de islotes pancreáticos en la diabetes mellitus tipo 1 .

Aplicaciones Científicas De Investigación

Medicina: Se ha investigado la reparixin por su papel en la reducción de la inflamación y la mejora de los resultados clínicos en pacientes con neumonía grave por COVID-19 También se ha estudiado su potencial para tratar el cáncer de mama metastásico y prevenir la disfunción del injerto primario en el trasplante de islotes pancreáticos.

Mecanismo De Acción

La reparixin ejerce sus efectos inhibiendo la acción de la interleucina-8 (CXCL8) uniéndose a sus receptores, CXCR1 y CXCR2 . Esta inhibición reduce la respuesta inflamatoria, lo cual es particularmente beneficioso en condiciones como la neumonía grave por COVID-19, donde la inflamación excesiva puede provocar daños tisulares graves .

Análisis Bioquímico

Biochemical Properties

Reparixin interacts with the IL-8 pathway, specifically binding to two IL-8 receptors, CXCR1 and CXCR2 . This interaction inhibits the inflammatory action of IL-8 , a proinflammatory chemokine implicated in the metastasis and progression of multiple malignancies .

Cellular Effects

Reparixin has shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to reduce disease progression in patients hospitalized with severe COVID-19 pneumonia . It also reduced neutrophil recruitment in the lung by approximately 50% in a model of LPS-induced acute lung injury .

Molecular Mechanism

Reparixin exerts its effects at the molecular level by binding to the IL-8 receptors, CXCR1 and CXCR2 . This binding inhibits the inflammatory action of IL-8, which may be useful in reducing the hyperinflammatory response in patients with severe COVID-19 pneumonia .

Temporal Effects in Laboratory Settings

In a Phase 3, randomized, double-blind, placebo-controlled, multicenter study, hospitalized adult patients with severe COVID-19 pneumonia were randomized to receive oral reparixin 1200 mg three times daily or placebo for up to 21 days or until hospital discharge . The effects of Reparixin were observed over this period .

Análisis De Reacciones Químicas

La reparixin se somete a diversas reacciones químicas, que incluyen:

Oxidación y reducción:

Reacciones de sustitución: La reparixin puede sufrir reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Reactivos y condiciones comunes: Los reactivos y condiciones específicos para estas reacciones no están ampliamente detallados en la literatura disponible

Comparación Con Compuestos Similares

La reparixin forma parte de un grupo de antagonistas de moléculas pequeñas CXCR1/2 duales, que también incluye compuestos como la ladarixin, DF2162 y DF2755A . Estos compuestos comparten mecanismos de acción similares, pero pueden diferir en sus estructuras químicas específicas y aplicaciones terapéuticas. La singularidad de la reparixin radica en su afinidad de unión específica y sus efectos inhibitorios sobre el eje CXCL8-CXCR1/2 .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para la reparixin implican la preparación de sus intermedios clave y el producto final a través de una serie de reacciones químicas. La información detallada sobre las rutas sintéticas específicas y los métodos de producción industrial no está fácilmente disponible en el dominio público .

Propiedades

IUPAC Name |

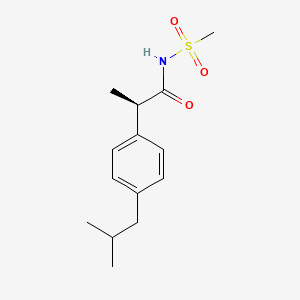

(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDRVXQXKZXMHP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046509 | |

| Record name | Reparixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266359-83-5 | |

| Record name | Repertaxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266359-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reparixin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reparixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reparixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REPARIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U604E1NB3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Reparixin, and how does it work?

A: Reparixin is a small molecule that acts as an allosteric inhibitor of CXCR1 and CXCR2, receptors for the chemokine CXCL8 (also known as Interleukin-8). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exerts its effects by binding to these receptors and preventing CXCL8 from binding and activating downstream signaling pathways involved in inflammation, cell proliferation, and migration.

Q2: What are the downstream effects of Reparixin binding to CXCR1/2 receptors?

A: Reparixin binding to CXCR1/2 leads to the inhibition of various downstream signaling pathways, including the PI3K/AKT, JAK2/STAT3, and NF-κB pathways. [, , , , , ] This inhibition results in decreased expression of inflammatory cytokines (e.g., TNF-α, IL-6, IL-8, CCL3), reduced neutrophil recruitment, and attenuated cancer stem cell self-renewal. [, , , , , , , , ]

Q3: How does Reparixin impact the tumor microenvironment?

A3: Research suggests that Reparixin can modulate the tumor microenvironment by:

- Reducing Cancer Stem Cell (CSC) populations: Reparixin treatment has been shown to reduce the number of aldehyde dehydrogenase positive (ALDH+) breast CSCs. [, , , ]

- Inhibiting Epithelial-Mesenchymal Transition (EMT): Reparixin has demonstrated an ability to decrease EMT in thyroid cancer cells, potentially hindering their invasive and metastatic potential. []

- Modulating cytokine release: Treatment with Reparixin can influence the release of cytokines such as IL-6 and IL-8 from both tumor cells and surrounding stromal cells. [, ]

Q4: What is the pharmacokinetic profile of Reparixin?

A: Studies in rats and dogs show that Reparixin is rapidly absorbed and extensively metabolized, primarily through oxidation of the isobutyl side-chain in rats and hydrolysis of the amide bond in dogs. [] Urinary excretion is the major elimination route in both species. [] In humans, Reparixin exhibits rapid absorption with a median Tmax of about 1.5 hours and a half-life of approximately 1.5 hours. []

Q5: Has Reparixin shown efficacy in preclinical or clinical studies?

A5: Preclinical studies have shown that Reparixin can:

- Reduce fibrosis in a mouse model of myelofibrosis. [, ]

- Decrease tumor growth and metastasis in xenograft models of breast and thyroid cancer. [, ]

- Improve islet cell engraftment in a mouse model of islet transplantation. []

- Protect against brain damage in a mouse model of ischemic stroke. []

- COVID-19: A phase 2 trial in hospitalized patients with severe COVID-19 pneumonia suggested that Reparixin might improve clinical outcomes compared to standard care. []

- Islet transplantation: While a pilot study indicated potential for improving islet engraftment, a subsequent phase 3 trial did not confirm a benefit in patients receiving islet allotransplants. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide](/img/structure/B1680441.png)

![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)

![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)

![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)